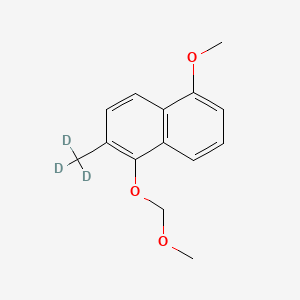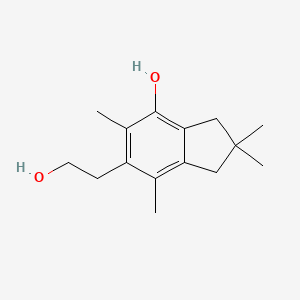
5-hydroxy Indole-3-acetic Acid-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy Indole-3-acetic Acid-d6 is a deuterated form of 5-Hydroxy Indole-3-acetic Acid, which is a primary metabolite of serotonin. This compound is often used as an internal standard in mass spectrometry for the quantification of 5-Hydroxy Indole-3-acetic Acid due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Indole-3-acetic Acid-d6 typically involves the deuteration of 5-Hydroxy Indole-3-acetic Acid. This process can be achieved through various methods, including the use of deuterated reagents or solvents. One common approach is to dissolve 5-Hydroxy Indole-3-acetic Acid in deuterated solvents such as deuterated methanol or deuterated water and then subject it to catalytic hydrogenation using deuterium gas .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure the complete incorporation of deuterium atoms into the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy Indole-3-acetic Acid-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 5-Hydroxy Indole-3-acetaldehyde, while reduction can produce 5-Hydroxy Indole-3-ethanol .
Scientific Research Applications
5-Hydroxy Indole-3-acetic Acid-d6 has a wide range of applications in scientific research:
Chemistry: It is used as an internal standard in mass spectrometry for the accurate quantification of 5-Hydroxy Indole-3-acetic Acid.
Biology: The compound is used to study serotonin metabolism and its role in various biological processes.
Medicine: It serves as a biomarker for the detection of neuroendocrine tumors and other medical conditions related to serotonin metabolism.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Hydroxy Indole-3-acetic Acid-d6 involves its role as a metabolite of serotonin. It is formed from serotonin via a 5-Hydroxy Indole-3-acetaldehyde intermediate by the action of aldehyde dehydrogenase. This pathway is crucial for the regulation of serotonin levels in the body and is involved in various physiological processes .
Comparison with Similar Compounds
5-Hydroxy Indole-3-acetic Acid: The non-deuterated form of the compound.
Indole-3-acetic Acid: A plant hormone involved in growth and development.
5-Hydroxytryptophan: A precursor to serotonin and 5-Hydroxy Indole-3-acetic Acid.
Uniqueness: 5-Hydroxy Indole-3-acetic Acid-d6 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling provides enhanced stability and accuracy in quantitative analyses compared to its non-deuterated counterpart .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
2,2-dideuterio-2-(2,4,6,7-tetradeuterio-5-hydroxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)/i1D,2D,3D2,4D,5D |
InChI Key |
DUUGKQCEGZLZNO-AWRNDGDOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1NC(=C2C([2H])([2H])C(=O)O)[2H])[2H])O)[2H] |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


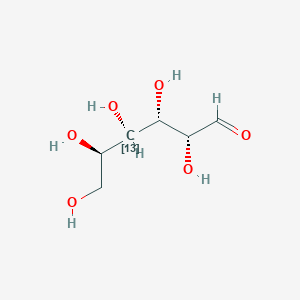
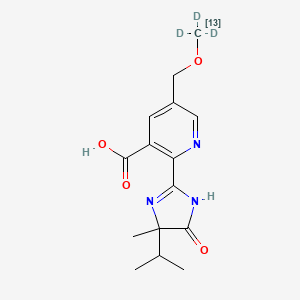
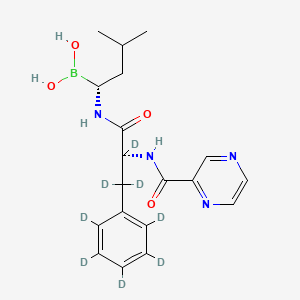

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B12425555.png)
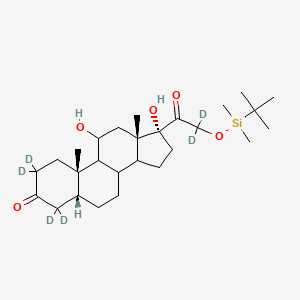
![2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid](/img/structure/B12425566.png)
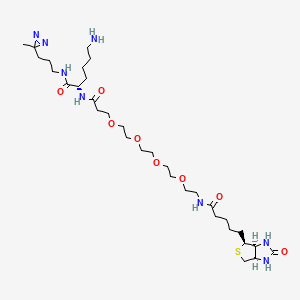
![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride](/img/structure/B12425573.png)
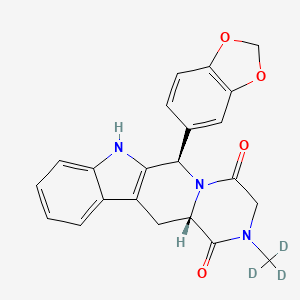
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)
